Phytanic acid methyl ester

Catalog No.
S1505322
CAS No.
1118-77-0
M.F
C21H42O2
M. Wt
326.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phytanic acid methyl ester

CAS Number

1118-77-0

Product Name

Phytanic acid methyl ester

IUPAC Name

methyl 3,7,11,15-tetramethylhexadecanoate

Molecular Formula

C21H42O2

Molecular Weight

326.6 g/mol

InChI

InChI=1S/C21H42O2/c1-17(2)10-7-11-18(3)12-8-13-19(4)14-9-15-20(5)16-21(22)23-6/h17-20H,7-16H2,1-6H3

InChI Key

LAWJUFPULQZGLF-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OC

The exact mass of the compound Hexadecanoic acid, 3,7,11,15-tetramethyl-, methyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phytanic acid methyl ester (methyl 3,7,11,15-tetramethylhexadecanoate) is a highly stable, non-polar branched-chain fatty acid derivative primarily procured as an analytical reference standard and lipidomic biomarker. As the pre-derivatized ester form of phytanic acid, it exhibits superior volatility and solubility in organic solvents such as hexane. In industrial and clinical laboratories, it is the critical baseline material for Gas Chromatography-Mass Spectrometry (GC-MS) workflows, enabling the precise quantification of branched-chain fatty acids in matrices ranging from dietary fats to human serum. By bypassing the need for in-situ derivatization, this compound provides a reliable, ready-to-inject standard for high-throughput diagnostic and metabolic chemistry applications [1].

Substituting pre-derivatized phytanic acid methyl ester with free phytanic acid severely compromises analytical reproducibility and workflow efficiency. Free fatty acids are highly polar, leading to low volatility and poor performance on standard gas-liquid chromatography (GLC) columns [1]. To analyze the free acid, laboratories must perform a multi-step derivatization process—typically involving incubation with reagents like sodium methoxide at 70°C for up to an hour—to convert the moieties into volatile fatty acid methyl esters (FAMEs) [2]. This sample preparation introduces variable conversion yields. Procuring the exact methyl ester form eliminates these derivatization artifacts, ensuring a ready-to-inject standard with absolute retention time precision [1].

Chromatographic Volatility and Column Compatibility

Direct injection of free branched-chain fatty acids into GC-MS systems results in poor chromatographic resolution due to their polarity. Phytanic acid methyl ester resolves this by masking the polar carboxylic acid group, significantly increasing volatility. Comparative GC-MS methodologies demonstrate that converting free fatty acids to their methyl ester (FAME) form is mandatory to achieve sharp, symmetrical peaks and avoid column degradation [1]. Procuring the pre-esterified standard provides an immediate, high-resolution baseline (molecular ion m/z 326) for precise mass spectrometric integration [2].

Evidence DimensionGC-MS Volatility and Peak Shape
Target Compound DataHigh volatility, sharp peaks, m/z 326 molecular ion
Comparator Or BaselineFree phytanic acid (Low volatility, requires pre-column derivatization)
Quantified DifferenceEnables direct GLC column injection without polarity-induced tailing.
ConditionsTrace 2000 GC or equivalent gas-liquid chromatography systems

Procuring the methyl ester ensures accurate peak integration and extends the lifespan of GC columns by preventing active site contamination from polar acids.

Workflow Efficiency and Derivatization Avoidance

Utilizing free phytanic acid as a reference standard requires mandatory chemical derivatization before GC-MS analysis, introducing significant workflow delays. Standard FAME derivatization protocols require dissolving the sample in methanolic reagents and incubating in a water bath at 70°C for 1 hour, followed by quenching and hexane extraction [1]. Procuring the pre-synthesized phytanic acid methyl ester bypasses this entire 60-minute process, providing a ready-to-use standard that guarantees 100% theoretical yield for calibration curves, eliminating the quantitative uncertainty of incomplete in-situ esterification[2].

Evidence DimensionPre-analytical preparation time
Target Compound Data0 minutes; direct injection ready
Comparator Or BaselineFree phytanic acid (60+ minutes of heating and chemical derivatization)
Quantified DifferenceSaves 1 hour of preparation time per batch and eliminates reagent-induced yield variance.
ConditionsStandard FAME preparation protocols (e.g., sodium methoxide at 70°C)

High-throughput lipidomic laboratories save significant time per calibration batch, directly reducing labor costs and reagent consumption.

Diagnostic Calibration Accuracy for Peroxisomal Disorders

Phytanic acid is a critical biomarker for peroxisomal disorders such as Refsum disease, where patient plasma levels are significantly elevated compared to healthy baselines (e.g., >100 µM vs normal trace levels) [1]. Accurate diagnosis relies on exact quantification via GC-MS. Using crude biological extracts or uncalibrated in-class substitutes fails to provide the absolute molar baseline required for clinical assays. Phytanic acid methyl ester serves as the definitive reference material, allowing laboratories to establish precise calibration curves against internal standards without matrix interference [2].

Evidence DimensionCalibration curve reliability
Target Compound DataHigh-purity phytanic acid methyl ester standard
Comparator Or BaselineCrude biological extracts or post-derivatization free acid
Quantified DifferenceProvides absolute mass-to-signal ratio for quantification of elevated plasma levels.
ConditionsGC-MS analysis of saponified and derivatized serum samples

Clinical procurement teams must source the exact methyl ester to ensure diagnostic assays meet strict accuracy standards for rare disease screening.

Clinical Lipidomics and Diagnostic Screening

Essential as a primary calibration standard for quantifying elevated phytanic acid levels in patient plasma, enabling the definitive diagnosis and dietary monitoring of Refsum disease and other peroxisomal disorders [1].

GC-MS Method Development and FAME Profiling

Procured by analytical laboratories to establish retention indices and optimize separation parameters for complex fatty acid methyl ester (FAME) mixtures, ensuring high-resolution identification on capillary columns [2].

Metabolic and Nutritional Research

Utilized as a reference material to quantify branched-chain fatty acids derived from phytol ingestion, ensuring accurate nutritional profiling in studies evaluating insulin resistance and lipid metabolism [3].

XLogP3

9.1

Hydrogen Bond Acceptor Count

2

Exact Mass

326.318480578 Da

Monoisotopic Mass

326.318480578 Da

Heavy Atom Count

23

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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